(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine
Description
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-14-6-5-13-8-9-7-10(12)3-4-11(9)15-2/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNALFQZBFIGRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methoxybenzylamine Derivatives
A foundational approach involves brominating 2-methoxybenzylamine precursors. The bromine atom is introduced at the 5-position of the aromatic ring via electrophilic aromatic substitution. In one protocol, 2-methoxybenzylamine is acetylated to protect the amine group, followed by bromination using bromine (Br₂) in the presence of iron powder as a catalyst. The acetyl group is subsequently removed under basic conditions (e.g., 10% sodium bicarbonate).
Optimization Insights :
Reductive Amination of 5-Bromo-2-methoxybenzaldehyde
This two-step method involves:
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Synthesis of 5-Bromo-2-methoxybenzaldehyde : Bromination of 2-methoxybenzaldehyde using N-bromosuccinimide (NBS) in acetic acid.
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Reductive Amination : Reaction with 2-methoxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, CH₃COOH, 50°C, 6 hr | 82 | 98 |
| Reductive Amination | NaBH₃CN, MeOH, rt, 12 hr | 68 | 95 |
This route is favored for its straightforward scalability and minimal side products.
Alkylation of 5-Bromo-2-methoxybenzyl Halides
A high-yielding method utilizes 5-bromo-2-methoxybenzyl bromide as the starting material. The bromide undergoes nucleophilic substitution with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
Procedure :
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Dissolve 5-bromo-2-methoxybenzyl bromide (1 equiv) and 2-methoxyethylamine (1.2 equiv) in anhydrous THF.
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Add potassium carbonate (2 equiv) and heat at 60°C for 24 hours.
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Extract with ethyl acetate, wash with brine, and purify via column chromatography.
Outcome :
Catalytic and Solvent Effects
Role of Copper Catalysis
Copper(I) iodide (CuI) paired with 2,2'-bipyridyl enhances coupling reactions, as demonstrated in the synthesis of analogous brominated aryl amines. For example, vinyl Grignard reagents react with benzyl bromides under CuI catalysis to form allylated intermediates, which are later functionalized.
Mechanistic Insight :
CuI facilitates single-electron transfers (SET), enabling cross-coupling at lower temperatures (0–25°C).
Solvent Optimization
-
Polar Solvents : DMF and DMSO improve solubility of intermediates but may require higher temperatures.
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Ether Solvents : THF and diethyl ether minimize side reactions in alkylation steps.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis using a C18 column (MeCN:H₂O = 70:30) confirms >98% purity.
Industrial-Scale Considerations
Cost-Efficiency
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Iron vs. Copper Catalysts : Iron powder is cheaper but less efficient for coupling reactions.
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Solvent Recovery : THF and DMF are recycled via distillation, reducing waste.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine exhibit significant anticancer properties. The presence of halogen substituents, such as bromine, enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .
Neuropharmacology : This compound may also play a role in neuropharmacological studies due to its structural similarities to known neurotransmitter modulators. Investigations into its effects on neurotransmitter systems could provide insights into its potential therapeutic applications for neurological disorders.
Catalysis
The compound can serve as a precursor or catalyst in organic synthesis reactions. Its unique structural features allow it to facilitate various chemical transformations, including:
- Cross-coupling reactions : The bromine atom is particularly useful in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for building complex organic molecules.
- Hydrazone Formation : The amine functionality allows for the formation of hydrazones, which have been studied for their applications in catalysis and materials science .
Synthesis of Biologically Active Compounds
This compound can act as a versatile building block in the synthesis of various biologically active compounds. Some notable examples include:
| Compound Type | Example Applications |
|---|---|
| G-Secretase Inhibitors | Potential treatments for Alzheimer's disease |
| Vanilloid Receptor Antagonists | Pain management and anti-inflammatory drugs |
| Dopamine D4 Receptor Antagonists | Treatment for psychiatric disorders |
These derivatives have shown promise in preclinical studies, indicating their potential utility in drug development .
Case Study 1: Anticancer Research
A recent study investigated the anticancer activity of brominated benzylamines, including derivatives of this compound. The results demonstrated that these compounds inhibited cancer cell proliferation through apoptosis induction mechanisms, suggesting their potential as lead compounds for further development .
Case Study 2: Neuropharmacological Effects
In another study focused on neuropharmacology, researchers evaluated the effects of methoxy-substituted benzylamines on neurotransmitter receptor activity. The findings indicated that these compounds modulate dopamine and serotonin receptors, highlighting their potential for treating mood disorders and schizophrenia .
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound interferes with the entry and replication stages of viruses by disrupting their vesicle trafficking and autophagy pathways . This dual mechanism of action makes it effective against a range of pathogens.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxybenzyl)amine: Lacks the additional methoxyethyl group, which may affect its reactivity and applications.
(5-Bromo-2-methoxybenzyl)-(2-pyridinylmethyl)amine: Contains a pyridinylmethyl group, which may confer different biological activities and chemical properties.
Uniqueness
(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications where both properties are required, such as in the synthesis of complex organic molecules and in antiviral research.
Biological Activity
(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C12H17BrN2O2, with a molecular weight of approximately 285.18 g/mol. The compound features a bromine atom, two methoxy groups, and an amine functional group, which contribute to its unique reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the bromine and methoxy groups may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
- Anticancer Potential : Preliminary studies suggest that related compounds have demonstrated cytotoxicity towards cancer cell lines. For instance, certain analogs have been identified as potent inhibitors of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation .
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can protect cells from oxidative stress and reduce inflammation .
The biological effects of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various biological receptors, influencing cellular signaling pathways. For example, it is hypothesized that the methoxy groups facilitate binding to specific receptors involved in neurotransmission .
- Membrane Disruption : Research indicates that related compounds compromise bacterial cell membrane integrity, leading to cell lysis. This mechanism is crucial for the observed antibacterial activity .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of structurally similar compounds, one analog demonstrated significant inhibition against MRSA with a minimum inhibitory concentration (MIC) as low as 4 μg/mL. The compound not only inhibited bacterial growth but also reduced biofilm formation . Such findings suggest that this compound could possess similar efficacy.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of related compounds showed selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50 values. These results highlight the importance of structural modifications in enhancing biological activity .
Comparative Analysis
The following table summarizes the biological activities reported for this compound and its analogs:
| Activity Type | Compound | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antibacterial | Analog 5p | 4 μg/mL against MRSA | Effective against biofilms |
| Anticancer | Hsp90 Inhibitor | Low nanomolar range | Selective for cancerous cells |
| Antioxidant | Various | Not specified | Protects against oxidative stress |
Q & A
Q. What are the recommended synthetic routes for (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Benzylamine Intermediate Route : React 5-bromo-2-methoxybenzyl bromide with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux, using a base like K₂CO₃ to deprotonate the amine .
- Cyclization Approaches : Phosphorous oxychloride (POCl₃) may facilitate cyclization of intermediates at elevated temperatures (120°C), as seen in analogous oxadiazole syntheses .
- Optimization : Vary solvent polarity, temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of benzyl bromide to amine) to maximize yield. Monitor progress via TLC or LC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.3 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and amine/ether linkages. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. How should researchers evaluate the stability of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. Store at –20°C in airtight, amber vials to prevent photodegradation .
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) via HPLC over 24–72 hours. Amines may degrade under strongly acidic/basic conditions .
- Light Sensitivity : Expose to UV-vis light (254–365 nm) and monitor degradation by NMR or LC-MS .
Advanced Research Questions
Q. How does the bromo-methoxy substitution pattern influence the compound’s interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors)?
- Methodological Answer :
- Docking Studies : Use computational tools (AutoDock, Schrödinger) to model interactions. The bromine atom may enhance hydrophobic binding, while methoxy groups form hydrogen bonds with residues in receptor active sites .
- In Vitro Assays : Conduct competitive binding assays (e.g., radioligand displacement) on transfected HEK293 cells expressing D₂ or 5-HT₃ receptors. Compare IC₅₀ values to unsubstituted analogs .
- Structure-Activity Relationships (SAR) : Syntize analogs (e.g., chloro or methyl substitutions) to isolate electronic vs. steric effects .
Q. What experimental frameworks are recommended for studying the environmental fate and ecotoxicity of this compound?
- Methodological Answer :
- Environmental Persistence : Use OECD 301/302 guidelines to assess biodegradability in water/soil. Monitor half-life via LC-MS/MS .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via computational tools (e.g., EPI Suite). High logP (>3) suggests potential bioaccumulation .
- Toxicity Assays : Perform acute/chronic toxicity tests on Daphnia magna (OECD 202) or algae (OECD 201). Compare EC₅₀ values to regulatory thresholds .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls). Discrepancies may arise from impurity profiles (>95% purity required) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical tools (ANOVA, Bayesian modeling) to identify outliers .
- Mechanistic Studies : Use CRISPR-edited cell lines or knockout models to isolate target vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
